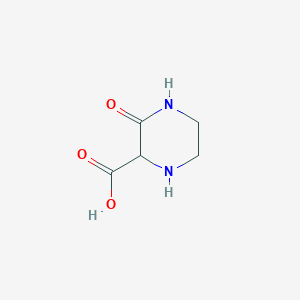

3-Oxo-piperazine-2-carboxylic acid

Descripción general

Descripción

3-Oxo-piperazine-2-carboxylic acid is a nitrogen-containing heterocyclic compound It is a derivative of piperazine, which is a six-membered ring containing two nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-piperazine-2-carboxylic acid typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, ring opening of aziridines under the action of N-nucleophiles and intermolecular cycloaddition of alkynes bearing amino groups are also employed .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Análisis De Reacciones Químicas

Acylation and Alkylation Reactions

The secondary amines in the piperazine ring undergo nucleophilic substitution reactions with acylating or alkylating agents.

-

Mechanistic Insight : Acylation proceeds via nucleophilic attack of the piperazine nitrogen on the electrophilic carbonyl carbon of acyl halides. Alkylation follows an SN2 pathway under basic conditions .

Peptide Bond Formation and Conformational Studies

The carboxylic acid group facilitates amide bond formation with amino groups in peptides.

-

(R)-enantiomer: Predominant γ-turn/β-type II conformation (NOESY correlations) . |

-

Thermodynamic Data : ΔG‡ for (S)-enantiomer isomerization = 65 kJ/mol (VT-NMR) .

N-Oxidation

The tertiary amine undergoes oxidation to form N-oxide derivatives.

| Oxidizing Agent | Conditions | Product Characterization |

|---|---|---|

| mCPBA (meta-chloroperbenzoic acid) | DCM, 0°C → rt | - ESI-MS: [M+H]⁺ = 160.08 (vs. 144.13 for parent). |

-

¹H NMR: Downfield shift of adjacent protons (δ 3.8 → 4.1 ppm) . |

-

Application : N-oxides enhance solubility and modulate pharmacokinetic properties in drug candidates .

Coordination Chemistry

The piperazine nitrogen atoms act as ligands for metal ions.

| Metal Ion | Ligand Ratio | Complex Structure | Characterization |

|---|---|---|---|

| Cu(II) | 1:2 (M:L) | Octahedral geometry | - UV-Vis: λmax = 610 nm (d-d transition). |

-

EPR: g⊥ = 2.08, g∥ = 2.25 . |

| Cd(II) | 1:1 | Trigonal bipyramidal | X-ray diffraction: Cd–N bond length = 2.35 Å . |

Condensation and Esterification Reactions

The carboxylic acid participates in esterification and decarboxylative coupling.

Research Advancements and Challenges

-

Stereoelectronic Effects : The cis orientation of the ketone and carboxylic acid groups in 3-oxo-piperazine-2-carboxylic acid creates steric hindrance, limiting reactivity at the C-2 position .

-

Catalytic Applications : Pd/C-mediated hydrogenation enables selective reduction of azide intermediates during functionalization .

This compound’s versatility in forming pharmacophores and metal complexes positions it as a critical intermediate in medicinal chemistry and materials science. Further studies on its enantioselective reactions and in vivo metabolic pathways are warranted.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

3-Oxo-piperazine-2-carboxylic acid serves as a crucial intermediate in the synthesis of numerous pharmaceutical agents. Its derivatives are particularly noted for their potential in treating neurological disorders and other medical conditions.

- Case Study: Neuropharmacology

Research has shown that compounds derived from this compound exhibit promising activity against neurodegenerative diseases. For instance, derivatives have been synthesized and evaluated for their ability to inhibit specific neurotransmitter receptors, demonstrating efficacy in modulating synaptic transmission and offering potential therapeutic benefits for conditions such as Alzheimer's disease .

Biochemical Research

In biochemical studies, this compound is utilized to investigate enzyme inhibition and receptor binding.

- Enzyme Inhibition Studies

The compound has been employed as a tool to explore the mechanisms of enzyme inhibition, particularly in the context of metabolic pathways. For example, research indicates that it can inhibit certain kinases involved in cancer progression, providing insights into new therapeutic targets .

Agricultural Chemistry

The compound finds applications in the formulation of agrochemicals, enhancing the effectiveness of pesticides and herbicides.

- Agrochemical Formulation

Studies have demonstrated that incorporating this compound into pesticide formulations improves their stability and absorption rates in plant tissues. This enhancement leads to increased efficacy against pests and diseases while potentially reducing the required dosage .

Polymer Science

In polymer chemistry, this compound acts as a building block for creating novel materials.

- Novel Polymer Development

Researchers have explored its use in synthesizing polymers with unique properties suitable for coatings and adhesives. The structural characteristics of the compound allow for modifications that enhance the mechanical properties of the resulting materials .

Analytical Chemistry

The compound is also significant in analytical chemistry as a standard reference material.

- Chromatographic Techniques

It is utilized in chromatographic methods to quantify related compounds accurately. Its stability and well-defined structure make it an ideal candidate for standardization in various analytical procedures .

Data Table: Applications Overview

Mecanismo De Acción

The mechanism of action of 3-Oxo-piperazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as a kinase inhibitor, interfering with signal transduction pathways involved in cell growth and proliferation .

Comparación Con Compuestos Similares

2-Oxopiperazine: Another piperazine derivative with similar structural features.

Ethyl 2-oxo-3-piperidinecarboxylate: A related compound with a piperidine ring instead of a piperazine ring.

Uniqueness: 3-Oxo-piperazine-2-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity

Actividad Biológica

3-Oxo-piperazine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in various fields, including pharmacology and agricultural chemistry.

Synthesis

This compound can be synthesized through several methods, often involving the cyclization of precursors derived from diethyl maleate or similar compounds. The synthesis typically yields derivatives that exhibit varying biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that derivatives of this compound demonstrate notable antimicrobial activity. A study found that several synthesized compounds exhibited significant inhibition against five representative microorganisms, suggesting their potential as therapeutic agents in treating infections .

Anticancer Activity

The compound has also been evaluated for its antiproliferative effects against various cancer cell lines. For instance, certain derivatives have shown the ability to induce apoptosis and arrest the cell cycle in human non-small cell lung cancer (NSCLC) cell lines, indicating their potential as anticancer agents .

Table 1: Summary of Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5e | A549 | 20 | Induces apoptosis, cell cycle arrest |

| 6g | NCI-H460 | 30 | Low cytotoxicity, fluorescence properties |

The mechanisms underlying the biological activity of this compound include:

- Induction of Apoptosis : Compounds derived from this acid have been shown to increase intracellular reactive oxygen species (ROS), leading to apoptosis in cancer cells .

- Cell Cycle Arrest : Studies have demonstrated that specific derivatives can cause an increase in the G0/G1 phase population of cells, thereby inhibiting proliferation .

Case Study 1: Anticancer Efficacy

In a recent study, a derivative of this compound was tested against A549 lung cancer cells. The results indicated a dose-dependent increase in apoptotic cell rates and a significant arrest in the G0/G1 phase of the cell cycle when treated with concentrations above 20 µM. The compound's ability to elevate ROS levels was also documented as a critical factor in mediating these effects .

Case Study 2: Antioxidant Activity

The antioxidant potential was evaluated using the DPPH radical scavenging assay. Derivatives showed varying degrees of radical scavenging activity, with some compounds performing comparably to ascorbic acid, indicating their potential use as antioxidants in biochemical research .

Pharmaceutical Development

This compound serves as an important intermediate in the synthesis of pharmaceuticals targeting neurological disorders and cancer therapies. Its derivatives are being explored for their efficacy against Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

Agricultural Chemistry

In agricultural applications, this compound enhances the efficacy of pesticides and herbicides through improved absorption and stability, making it valuable for developing agrochemicals .

Propiedades

IUPAC Name |

3-oxopiperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3/c8-4-3(5(9)10)6-1-2-7-4/h3,6H,1-2H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDQTDPZWUAOIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30604015 | |

| Record name | 3-Oxopiperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30604015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925890-01-3 | |

| Record name | 3-Oxopiperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30604015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.